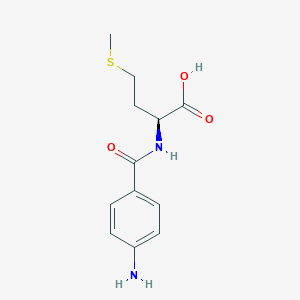

N(4-aminobenzoyl)-L-methionine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

(2S)-2-[(4-aminobenzoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H16N2O3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7,13H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |

InChI Key |

SCFUPWGORLZKNK-JTQLQIEISA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

The Significance of Amino Acid Derivatives in Biochemical and Medicinal Chemistry Research

Amino acid derivatives are fundamental to a wide array of biological processes and are a cornerstone of biochemical and medicinal chemistry research. amerigoscientific.comunacademy.com These compounds, derived from the basic structure of amino acids, play crucial roles in metabolism, enzyme function, and cellular signaling. amerigoscientific.com Their structural diversity allows them to serve as hormones, neurotransmitters, and even antibiotics. amerigoscientific.com

In the realm of medicinal chemistry, the unique three-dimensional structure of amino acids, with their functional amine and carboxyl groups, makes them invaluable starting points for the synthesis of complex molecules. acs.org Researchers modify amino acids to create novel compounds with enhanced stability, specificity, or therapeutic activity. amerigoscientific.com This has led to the development of peptidomimetic drugs and other bioactive compounds for treating various diseases. acs.orgontosight.ai The ability to synthesize non-natural amino acid derivatives has expanded the toolbox for drug discovery and biochemical investigations. amerigoscientific.com

The Role of Aminobenzoyl Moieties in Biological Systems and Metabolites

The aminobenzoyl group is a significant structural feature found in various biological systems and metabolites. This moiety can influence a compound's solubility, reactivity, and ability to interact with biological macromolecules such as proteins and nucleic acids. ontosight.ai For instance, the presence of an aminobenzoyl group can enhance a molecule's water solubility, which is a crucial property for its function within biological systems. ontosight.ai

In medicinal chemistry, the aminobenzoyl moiety is often incorporated into drug candidates to modulate their pharmacological properties. For example, derivatives of N-(4-aminobenzoyl)-L-glutamic acid have been investigated as potential antimalarial agents that target the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. nih.gov This highlights the importance of the aminobenzoyl structure in designing targeted therapies.

An Overview of N 4 Aminobenzoyl L Methionine As a Subject of Scholarly Inquiry

Strategies for Amide Bond Formation in N-Acylated Amino Acids

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the field of bioorganic chemistry. jst.go.jp For N-acylated amino acids like N(4-aminobenzoyl)-L-methionine, this involves coupling the carboxyl group of an aminobenzoic acid derivative with the amino group of L-methionine.

Classical Benzoylation Techniques (e.g., Schotten-Baumann Reaction Adaptations)

The Schotten-Baumann reaction is a classical method for synthesizing amides from amines and acyl chlorides. quora.com Named after chemists Carl Schotten and Eugen Baumann, this condensation reaction is typically performed in a two-phase solvent system comprising water and an organic solvent. unacademy.com An adaptation of this method is highly applicable for the synthesis of N-benzoyl amino acids.

In a typical adaptation for a compound like N-(4-aminobenzoyl)-L-methionine, the amino acid (L-methionine) is dissolved or suspended in a dilute aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). tandfonline.com This serves two primary purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is liberated during the reaction. quora.comtandfonline.combyjus.com The acyl chloride, in this case, 4-aminobenzoyl chloride (or a protected version), is then added to the mixture, often dissolved in an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. unacademy.com The reaction is vigorously stirred to facilitate the interaction between the reactants at the interface of the two liquid phases. The reaction of the amine with the acyl chloride is significantly faster than the hydrolysis of the acyl chloride by the aqueous base, allowing for the efficient formation of the desired N-acyl amino acid. tandfonline.com Pyridine can also be used as a base, sometimes acting as a catalyst that converts the acyl chloride into a more potent acylating agent. byjus.comcollegedunia.com

The general mechanism involves the nucleophilic attack of the amino group of L-methionine on the carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and the base neutralizes the resulting protonated amide and the HCl byproduct, driving the reaction toward the final product. byjus.com

Modern Coupling Reagents and Reaction Conditions

While classical methods are robust, the demand for higher yields, milder conditions, and, most importantly, the suppression of racemization in chiral amino acids has driven the development of advanced coupling reagents. researchgate.net These reagents are central to modern peptide synthesis and are directly applicable to the formation of N-(4-aminobenzoyl)-L-methionine. jpt.com They function by activating the carboxylic acid group of the benzoyl moiety, making it more susceptible to nucleophilic attack by the amino group of methionine. jpt.com

These reagents can be broadly categorized:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. However, they can lead to racemization, which is often suppressed by the addition of nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt). jpt.com

Phosphonium (B103445) Salts : These reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), offer high coupling efficiency with a low risk of racemization. jpt.comiris-biotech.de PyAOP, being a derivative of HOAt, is noted for facilitating higher coupling yields than PyBOP. iris-biotech.de

Uronium/Aminium Salts : This class includes some of the most efficient and popular coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provide excellent coupling efficiency and low side-product formation. jpt.comiris-biotech.deacs.org Reagents like PyCLOCK are specifically designed to be non-reactive with free amino groups, preventing chain termination and making them useful for slow or difficult coupling reactions. iris-biotech.de

The general procedure involves dissolving the carboxylic acid (e.g., a protected 4-aminobenzoic acid), the amino acid (L-methionine, often with its carboxyl group protected as an ester), the coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIPEA) in an appropriate aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds through an activated ester intermediate, which then reacts with the amine to form the desired amide bond with minimal risk to the stereocenter of the L-methionine.

Interactive Table: Comparison of Modern Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Simple, effective | Risk of racemization, requires additives (e.g., HOBt) |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | More expensive, may require stricter handling |

| Uronium Salts | HATU, HCTU | Excellent efficiency, low side-products | --- |

| Specialized Reagents | PyCLOCK | No reaction with N-terminus, good for slow couplings | --- |

Precursor Synthesis and Functional Group Interconversions

The synthesis of N-(4-aminobenzoyl)-L-methionine requires the preparation of a suitable aminobenzoyl intermediate. The strategy often involves using a more stable, protected version of the aminobenzoyl group during the coupling step, followed by deprotection.

Preparation of Aminobenzoyl Intermediates

A common and effective strategy for synthesizing the target molecule begins not with 4-aminobenzoic acid, but with its nitro analogue, 4-nitrobenzoic acid. google.com This approach circumvents potential side reactions involving the free amino group during the activation of the carboxyl group.

The typical sequence is as follows:

Acyl Chloride Formation : 4-nitrobenzoic acid is converted to its more reactive acyl chloride, 4-nitrobenzoyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comontosight.ai

Amide Bond Formation : The resulting 4-nitrobenzoyl chloride is then coupled with L-methionine (or an ester of L-methionine to protect the carboxyl group) to form N-(4-nitrobenzoyl)-L-methionine. This step can be performed using Schotten-Baumann conditions or modern coupling methods. google.com

Reduction : The final step is the reduction of the nitro group to an amine, yielding the target compound. This method is advantageous because the electron-withdrawing nitro group can facilitate the initial coupling reaction, and its subsequent reduction is often a high-yielding and clean transformation. google.com

Alternatively, 4-aminobenzoyl chloride can be synthesized directly from 4-aminobenzoic acid, but this requires protection of the amino group (e.g., as a carbamate) before conversion to the acyl chloride to prevent polymerization. ontosight.ai

Selective Reduction Methods for Amine Introduction

The reduction of an aromatic nitro group to a primary amine is a critical transformation in the synthesis of N-(4-aminobenzoyl)-L-methionine from its nitro precursor. The key is selectivity—the reducing agent must not affect other functional groups in the molecule, such as the amide bond, the carboxylic acid (or ester), and the thioether group in the methionine side chain.

Several methods are available for this selective reduction:

Catalytic Hydrogenation : This is one of the most common and cleanest methods. The nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently used. google.com A variation known as transfer hydrogenation uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) or hydrazine (B178648) in place of H₂ gas, which can be more convenient for laboratory-scale synthesis. google.comresearchgate.netresearchgate.net This method is generally very selective for the nitro group.

Metal/Acid Reduction : A classical method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like HCl. However, the strongly acidic conditions and workup procedures can sometimes be problematic for sensitive substrates.

Sulfide-Based Reagents : Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can selectively reduce aromatic nitro groups, particularly in dinitroarenes, but their use can be complicated by the sulfurous nature of the reagents and byproducts, which might be a concern with the sulfur-containing methionine.

Borohydride (B1222165) Systems : While sodium borohydride (NaBH₄) itself does not typically reduce nitro groups, its reactivity can be enhanced with additives. jsynthchem.com For example, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatics to amines at room temperature. jsynthchem.com

Interactive Table: Selective Nitro Group Reduction Methods

| Method | Reagents | Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Typically room temperature to mild heat, atmospheric or higher pressure | Highly selective for nitro group; generally does not affect amides or thioethers. |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Mild, often room temperature | Convenient alternative to H₂ gas; excellent selectivity. google.com |

| Metal/Acid | Sn/HCl, Fe/HCl | Acidic, aqueous media | Effective but harsh; may cleave acid-labile protecting groups. |

| Borohydride System | NaBH₄ / Ni(PPh₃)₄ | Room temperature, ethanol | Offers mild conditions for reduction. jsynthchem.com |

Stereoselective Synthesis Approaches for L-Methionine Conjugation

A paramount challenge in the synthesis of N-(4-aminobenzoyl)-L-methionine is the preservation of the stereochemical integrity at the α-carbon of the methionine. L-methionine is a chiral molecule, and the conditions used during the coupling reaction can potentially cause racemization, leading to a mixture of L and D enantiomers.

The primary mechanism of racemization involves the deprotonation of the α-carbon. This is facilitated when the carboxyl group is activated, as the increased acidity of the α-proton makes it susceptible to abstraction by a base. The resulting planar enolate can be re-protonated from either face, leading to a loss of stereochemical purity.

Strategies to ensure stereoselective conjugation include:

Use of Racemization-Suppressing Reagents : Modern coupling reagents have been developed specifically to minimize racemization. acs.org Uronium/aminium and phosphonium salt reagents (e.g., HATU, HCTU, PyAOP) that are based on HOBt and its more acidic derivatives (like HOAt and 6-Cl-HOBt) are highly effective. iris-biotech.deacs.org These additives convert the initially formed activated species into an active ester that is highly reactive toward the amine but less prone to causing racemization. acs.org

Control of Base and Temperature : The choice and amount of base used are critical. A bulky, non-nucleophilic base like DIPEA is preferred over simpler amines like triethylamine. Using the minimum necessary amount of base and keeping the reaction temperature low (e.g., 0 °C) can significantly reduce the rate of racemization.

Urethane-Protected Amino Acids : While not directly applicable when coupling to the amine of methionine, it is a foundational principle in peptide chemistry that N-urethane protecting groups (like Boc and Fmoc) are highly effective at preventing racemization of the activated amino acid. This principle underscores the electronic effects that can safeguard a stereocenter during coupling.

Enzymatic Synthesis : Biocatalytic methods offer an excellent route for stereospecific amide bond formation. nih.gov Enzymes such as N-acyl amino acid synthases or certain lipases can catalyze the coupling of a carboxylic acid and an amino acid with absolute stereoselectivity, operating under mild, aqueous conditions. jst.go.jpnih.gov For instance, enzymes from the ANL superfamily activate the carboxylate substrate with ATP to form an acyl-adenylate intermediate, which is then captured by the amino group of the amino acid, ensuring the retention of configuration. jst.go.jp

By carefully selecting the synthetic strategy, particularly employing a nitro-benzoyl precursor, a racemization-suppressing coupling reagent, and a selective reduction method, this compound can be synthesized efficiently while maintaining the crucial L-configuration of the amino acid core.

Optimization of Reaction Yields and Purity for Research Applications

The synthesis of N-(4-aminobenzoyl)-L-methionine and its analogues for research applications necessitates meticulous optimization of reaction conditions to maximize both yield and purity. The primary synthetic challenge lies in the efficient and clean formation of the amide bond between the carboxyl group of 4-aminobenzoic acid and the amino group of L-methionine, without inducing side reactions or racemization. Research into related compounds, such as N-acyl amino acid derivatives, provides significant insights into effective optimization strategies.

A common and effective strategy for synthesizing N-acyl amino acids, which can be adapted for N-(4-aminobenzoyl)-L-methionine, involves a two-step process. This method circumvents issues with the reactivity of the amino group on the benzoyl moiety during the acylation step. The process typically involves:

Acylation of the amino acid (L-methionine) with an activated derivative of 4-nitrobenzoic acid, such as 4-nitrobenzoyl chloride.

Subsequent reduction of the nitro group to the desired primary amine.

This approach has been successfully applied in the synthesis of analogous compounds like N-(m-aminobenzoyl)-L-methionine and N-(4-aminobenzoyl)-L-glutamic acid. researchgate.netect-journal.kzgoogle.com

Optimization of the Acylation Step

The preparation of the acylating agent, p-nitrobenzoyl chloride, can also be optimized. A patent for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid describes using bis(trichloromethyl)carbonate (BTC) in dichloroethane as an efficient method for converting p-nitrobenzoic acid to p-nitrobenzoyl chloride, with reported purities of the intermediate solution between 57-59%. google.com

An alternative to the nitro-intermediate strategy is to use a protecting group on the amine of 4-aminobenzoic acid. For the synthesis of N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s, a benzyloxycarbonyl (Cbz) group was used to protect the 4-amino function. researchgate.netcolab.ws The coupling was then achieved using a mixed anhydride (B1165640) method with isobutyl-chlorocarbonate as an activator. researchgate.netcolab.ws The choice between these strategies depends on the stability of the target molecule and the ease of deprotection versus reduction.

Optimization of the Reduction Step

For the nitro-intermediate pathway, the efficiency and selectivity of the reduction step are paramount for high purity of the final product. Different reducing agents have been utilized.

Ammonium Sulfide : In the synthesis of N-(m-aminobenzoyl)-L-methionine, the nitro precursor was reduced using ammonium sulfide in an aqueous ammonia (B1221849) solution, heated to 60-70°C. ect-journal.kz

Catalytic Hydrogenation : A more modern and often cleaner method is catalytic hydrogenation. The synthesis of N-(4-aminobenzoyl)-L-glutamic acid utilized a palladium on carbon (Pd/C) catalyst with ammonium formate as the hydrogen source. google.com This method is noted for generating fewer waste products and leading to high product purity and yield, making it suitable for industrial-scale production. google.com

The table below summarizes various conditions reported for the synthesis of related N-acyl amino acids, which can inform the optimization process for N-(4-aminobenzoyl)-L-methionine.

| Target Compound | Starting Materials | Key Reagents & Conditions | Yield/Purity | Reference |

| N-(m-aminobenzoyl)-L-methionine | L-methionine, m-nitrobenzoyl chloride | 1) Schotten-Baumann acylation; 2) Reduction with (NH₄)₂S | Not specified | researchgate.netect-journal.kz |

| N-(4-aminobenzoyl)-L-glutamic acid | L-glutamic acid, p-nitrobenzoic acid | 1) Acyl chloride formation with BTC; 2) Condensation; 3) Reduction with Pd/C, HCO₂NH₄ | High yield and purity | google.com |

| N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s | N-(4-benzyloxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester, γ-oligo(α-benzyl L-glutamate) benzyl (B1604629) esters | 1) Mixed anhydride activation (isobutyl-chlorocarbonate); 2) Catalytic hydrogenolysis | Not specified | researchgate.netcolab.ws |

| N-(meta-acetylaminobenzoyl)-L-aminoacids | N-(meta-aminobenzoyl)-L-amino acid, acetic anhydride | Reflux in acetic acid | Not specified | nih.gov |

Purification and Final Product Quality

Achieving high purity for research applications often requires multiple purification steps. Recrystallization is a common final step for obtaining crystalline products with high purity. nih.gov For non-crystalline products or to remove persistent impurities, column chromatography is the method of choice. mdpi.com The purity of the final compound and intermediates is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), with spectral data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy used to confirm the structure. ect-journal.kzgoogle.comnih.gov

For complex syntheses, such as those involving peptide fragments, modern peptide chemistry techniques can be leveraged. These include the use of advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and solid-phase peptide synthesis (SPPS), which can simplify purification and improve yields. sigmaaldrich.com Furthermore, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for coupling reactions involving substituted anilines. nih.gov These advanced methodologies represent further avenues for the optimization of N-(4-aminobenzoyl)-L-methionine synthesis for demanding research applications.

Integration with One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. mdpi.comnih.gov N-(4-aminobenzoyl)-L-methionine analogues are positioned to directly influence this network upon their breakdown.

The connection of N-(4-aminobenzoyl)-L-methionine to the folate cycle is primarily through its p-aminobenzoyl (PABA) component. Folates are composed of a pteridine (B1203161) ring, a PABA moiety, and one or more glutamate (B1630785) residues. wikipedia.orgrupress.org The breakdown of folates can produce N-(4-aminobenzoyl)-L-glutamate (PABA-Glu). sigmaaldrich.com In organisms like E. coli, which can synthesize their own folate, a specific enzyme, p-aminobenzoyl-glutamate hydrolase (PGH), exists to cleave PABA-Glu into PABA and glutamate. researchgate.netnih.govnih.gov This allows the cell to salvage PABA for the de novo synthesis of folate. researchgate.net

Given this precedent, it is hypothesized that N-(4-aminobenzoyl)-L-methionine would be processed by a similar hydrolase, yielding PABA and L-methionine. The released PABA could then serve as a substrate for dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway in many microorganisms. researchgate.net In humans, who cannot synthesize folate and must obtain it from their diet, the release of PABA would not directly feed into folate synthesis but represents a link to the metabolic pathways of folate-related compounds. The active form of folate, tetrahydrofolate (THF), is the primary carrier of one-carbon units in the cell. wikipedia.org

The hydrolysis of N-(4-aminobenzoyl)-L-methionine releases L-methionine, a critical essential amino acid and the central hub of the methionine cycle. ect-journal.kzwikipedia.org Methionine is activated by the enzyme methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAM). mdpi.comnih.gov SAM is the universal methyl donor for a vast number of cellular reactions, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for epigenetic regulation and cellular signaling. mdpi.commdpi.com

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mdpi.com Homocysteine stands at a critical metabolic branch point. It can either be remethylated back to methionine to continue the methionine cycle or enter the transsulfuration pathway. wikipedia.org

Methionine Cycle: The remethylation of homocysteine to methionine is primarily catalyzed by methionine synthase, an enzyme that requires 5-methyltetrahydrofolate (a folate derivative) as a methyl donor, thus directly linking the folate and methionine cycles. wikipedia.orgnih.gov

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cystathionine (B15957) and then to cysteine by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). mdpi.commdpi.com Cysteine is a precursor for the synthesis of glutathione (B108866), a major cellular antioxidant crucial for maintaining redox homeostasis. mdpi.com

Therefore, by supplying methionine, N-(4-aminobenzoyl)-L-methionine can fuel both methylation reactions and the production of downstream metabolites like cysteine and glutathione.

Enzymatic Interactions and Substrate Specificity Considerations

The biological activity of N-(4-aminobenzoyl)-L-methionine is dependent on its interaction with cellular enzymes that can recognize and process it.

The primary enzymatic interaction anticipated for N-(4-aminobenzoyl)-L-methionine is with hydrolases that cleave the amide bond linking the PABA moiety to the amino acid. The best-studied model for this is the E. coli p-aminobenzoyl-glutamate hydrolase (PGH), encoded by the abgA and abgB genes. nih.govnih.gov

Kinetic studies of PGH have shown it to be highly specific for N-(4-aminobenzoyl)-L-glutamate, with a Km value of approximately 60 µM. nih.govnih.gov The enzyme displays very poor activity towards intact folic acid or various dipeptides, indicating a high degree of substrate specificity. nih.gov While the activity of PGH or a human equivalent on N-(4-aminobenzoyl)-L-methionine has not been explicitly reported, it is plausible that it could serve as a substrate, with the efficiency of the reaction depending on how the enzyme's active site accommodates the methionine side chain compared to the glutamate side chain.

Table 1: Key Enzymes in Folate Metabolism and Potential Interactions

| Enzyme | Function | Potential Interaction with N-(4-aminobenzoyl)-L-methionine or its Metabolites |

|---|---|---|

| p-Aminobenzoyl-glutamate Hydrolase (PGH) | Hydrolyzes N-(4-aminobenzoyl)-L-glutamate to PABA and glutamate. nih.govnih.gov | Potential direct substrate, yielding PABA and L-methionine. |

| Dihydropteroate Synthase (DHPS) | Condenses PABA with dihydropterin pyrophosphate to synthesize dihydropteroate (a folate precursor). researchgate.net | The metabolite PABA would be a substrate for this enzyme in folate-synthesizing organisms. |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, the active coenzyme form. rsc.org | No direct interaction is expected, but metabolic flux could be indirectly affected. |

| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to folates, which is crucial for their cellular retention and coenzyme activity. researchgate.net | No direct interaction is expected. |

Upon its hydrolysis, the released L-methionine would directly influence a range of methionine-dependent biochemical pathways. wikipedia.orgnih.gov The primary effect would be an increased substrate pool for methionine adenosyltransferase (MAT), leading to a higher production of SAM. mdpi.com

An increased supply of SAM can have widespread consequences:

Enhanced Methylation: It can boost the activity of various methyltransferases, potentially altering epigenetic marks on DNA and histones, and modifying protein and lipid function. mdpi.comnih.gov The ratio of SAM to its inhibitory product, SAH (the "methylation potential"), is a critical regulator of cellular methylation capacity. mdpi.com

Increased Polyamine Synthesis: SAM is a precursor for the synthesis of polyamines (e.g., spermidine, spermine), which are essential for cell growth, proliferation, and differentiation. mdpi.com

Stimulated Glutathione Production: By driving the methionine cycle forward, it increases the availability of homocysteine for the transsulfuration pathway, thereby promoting the synthesis of cysteine and the antioxidant glutathione. mdpi.com

Table 2: Key Methionine-Dependent Enzymes and Processes

| Enzyme / Process | Role | Influence of Increased Methionine Supply |

|---|---|---|

| Methionine Adenosyltransferase (MAT) | Synthesizes S-adenosylmethionine (SAM) from methionine and ATP. nih.gov | Increased substrate availability, leading to higher SAM production. |

| Methyltransferases (MTs) | Utilize SAM to methylate various substrates (DNA, RNA, proteins). mdpi.com | Enhanced activity, potentially altering epigenetic regulation and other cellular functions. |

| Cystathionine β-Synthase (CBS) | First enzyme of the transsulfuration pathway, converts homocysteine to cystathionine. mdpi.com | Increased substrate (homocysteine) flux, leading to higher cysteine/glutathione synthesis. |

| Methionine Synthase (MS) | Remethylates homocysteine to methionine, linking to the folate cycle. nih.gov | Product inhibition; an influx of methionine might slow the recycling of homocysteine via this enzyme. |

| Protein Synthesis | Incorporation of methionine into polypeptide chains. nih.gov | Increased availability of this essential amino acid for translation. |

Role in Cellular Metabolic Homeostasis (General Principles)

The pathways fed by the breakdown of this analogue support distinct, yet interconnected, cellular functions. The folate cycle is paramount for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. rupress.org The methionine cycle is the engine for cellular methylation reactions and for the production of the antioxidant glutathione via the transsulfuration pathway, processes crucial for epigenetic regulation, cellular signaling, and defense against oxidative stress. mdpi.com

Impact on Nucleotide Biosynthesis Pathways

The synthesis of nucleotides, the building blocks of DNA and RNA, is heavily dependent on folate-mediated one-carbon transfers. Analogues of N-(4-aminobenzoyl)-L-methionine, by their structural similarity to components of the folate molecule, are positioned to influence these critical biosynthetic pathways. Folate is essential for both purine (B94841) and pyrimidine (B1678525) synthesis. nih.gov

Reduced derivatives of folic acid are necessary coenzymes for the biosynthesis of purine nucleotides and thymidylate. researchgate.net The folate cycle provides the one-carbon units required for two steps in the de novo purine synthesis pathway, which leads to the formation of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Specifically, 10-formyltetrahydrofolate (10-fTHF) is the one-carbon donor in these steps. mdpi.com

In pyrimidine synthesis, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis, is catalyzed by thymidylate synthase. This reaction requires 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. nih.govmdpi.com Given that N-(4-aminobenzoyl)-L-glutamic acid is a metabolite of tetrahydrofolate, alterations in its metabolism could logically impact the availability of these essential folate coenzymes, thereby affecting the rate of nucleotide production. caymanchem.com

The following table summarizes the key folate-dependent enzymes in nucleotide biosynthesis and their respective one-carbon donors.

| Enzyme | Pathway | Folate Coenzyme | Function |

| Glycinamide ribonucleotide transformylase (GART) | De novo purine synthesis | 10-formyltetrahydrofolate (10-fTHF) | Adds a formyl group to form formylglycinamide ribonucleotide (FGAR) |

| Aminoimidazole carboxamide ribonucleotide transformylase (AICART) | De novo purine synthesis | 10-formyltetrahydrofolate (10-fTHF) | Adds a formyl group to form formylaminoimidazole carboxamide ribonucleotide (FAICAR) |

| Thymidylate Synthase (TS) | Pyrimidine synthesis | 5,10-methylenetetrahydrofolate (5,10-CH2-THF) | Catalyzes the methylation of dUMP to dTMP |

Contribution to Methylation Reactions

Methylation reactions are vital for a multitude of cellular processes, including epigenetic regulation of gene expression, protein function, and metabolism. The universal methyl donor for these reactions is S-adenosylmethionine (SAM). mdpi.com The metabolism of methionine is at the heart of the generation of SAM, and this pathway is interconnected with folate metabolism. researchgate.net

The methionine cycle involves the regeneration of methionine from homocysteine. mdpi.com This reaction is catalyzed by methionine synthase and requires 5-methyltetrahydrofolate (5-CH3-THF) as the methyl donor, which is a derivative of folate. nih.govmdpi.com Therefore, the availability of folate directly influences the regeneration of methionine and, consequently, the cellular methylation potential through the production of SAM. mdpi.com

SAM is the substrate for methyltransferases, which transfer its methyl group to various biomolecules such as DNA, RNA, and proteins (including histones). mdpi.com Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mdpi.com The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity. mdpi.com

Given the structural incorporation of a methionine residue, N-(4-aminobenzoyl)-L-methionine is directly linked to the methionine cycle. Fluctuations in the levels or metabolism of this compound or its analogues could influence the pool of available methionine for SAM synthesis. Methionine supplementation has been shown to increase cellular SAM levels and methyltransferase activity. mdpi.com Therefore, analogues of N-(4-aminobenzoyl)-L-methionine could potentially modulate the intricate network of methylation reactions that are essential for cellular homeostasis.

The interconnectedness of the folate and methionine cycles highlights the central role of these pathways in cellular metabolism.

| Metabolite/Enzyme | Cycle | Role |

| Folate Cycle | ||

| Dihydrofolate Reductase (DHFR) | Folate Cycle | Reduces dihydrofolate to tetrahydrofolate. mdpi.com |

| Serine Hydroxymethyltransferase (SHMT) | Folate Cycle | Converts tetrahydrofolate to 5,10-methylenetetrahydrofolate. mdpi.com |

| Methylenetetrahydrofolate Reductase (MTHFR) | Folate Cycle | Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.com |

| Methionine Cycle | ||

| Methionine Synthase (MS) | Methionine Cycle | Regenerates methionine from homocysteine using 5-methyltetrahydrofolate. mdpi.com |

| Methionine Adenosyltransferase (MAT) | Methionine Cycle | Converts methionine to S-adenosylmethionine (SAM). mdpi.com |

| Methyltransferases | Methionine Cycle | Utilize SAM as a methyl donor for methylation reactions. mdpi.com |

| S-adenosylhomocysteine hydrolase (SAHH) | Methionine Cycle | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine. mdpi.com |

Structure Activity Relationship Sar Studies of Aminobenzoyl L Methionine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of aminobenzoyl-L-methionine derivatives is fundamentally governed by the interplay between its two primary components: the aminobenzoyl moiety and the L-methionine residue. SAR studies on broader classes of N-benzoyl amino acids have established that both the aromatic ring and the amino acid side chain are critical for activity. scielo.org.mx

For the aminobenzoyl portion, the presence and position of the amino group on the benzoyl ring are key determinants of efficacy. This functional group can engage in hydrogen bonding and influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. The amide linkage connecting the aminobenzoyl group to the L-methionine is also vital, providing a specific spatial orientation and conformational rigidity that is often necessary for biological recognition.

The L-methionine component provides the core scaffold and introduces a unique sulfur-containing, hydrophobic side chain. The stereochemistry of the alpha-carbon of methionine is typically crucial, with the L-enantiomer being the biologically relevant form. The flexibility and length of the methionine side chain allow it to adapt to the steric and electronic requirements of target binding sites.

Influence of Aminobenzoyl Moiety Position (e.g., para- vs. meta-) on Functional Attributes

The specific placement of the amino group on the benzoyl ring—whether at the para- (4-position) or meta- (3-position)—has a significant impact on the molecule's functional attributes. While direct comparative studies on N(4-aminobenzoyl)-L-methionine and its meta-isomer are limited, research on related compounds provides valuable insights.

A study involving the synthesis of N-(m-aminobenzoyl)-L-methionine demonstrated its efficacy in treating paracetamol-induced liver injury. researchgate.net In this research, the meta-amino derivative (m-ABM) was shown to reduce the increase in serum transaminases, bilirubin, and glycemia caused by paracetamol poisoning. researchgate.net The activity of m-ABM was found to be comparable to that of methionine itself, a known antidote. researchgate.net This suggests that the N-acylation with a meta-aminobenzoyl group preserves or even enhances the hepato-protective qualities of the parent amino acid.

The para-position, as seen in this compound, is structurally analogous to the p-aminobenzoyl group found in folic acid, where it links to a glutamic acid residue. wikipedia.org In folates, this para-aminobenzoyl structure is essential for its biological role in one-carbon metabolism. wikipedia.org This structural parallel suggests that the para-position in this compound is likely to facilitate specific interactions within biological systems, potentially differing in target affinity or mechanism of action compared to the meta-isomer. The positioning of the amino group alters the molecule's dipole moment and hydrogen bonding capabilities, which are critical for molecular recognition at a target receptor or enzyme.

The following table summarizes the findings related to a synthesized meta-isomer of the target compound.

| Compound Name | Isomer Position | Observed Biological Effect | Reference |

| N-(m-aminobenzoyl)-L-methionine | meta- | Reduced serum transaminases, bilirubin, and glycemia in a model of paracetamol-induced liver injury. | researchgate.net |

| N-(m-nitrobenzoyl)-L-methionine | meta- (precursor) | Showed some protective effect, but was less effective than the amino derivative. | researchgate.net |

Contribution of the L-Methionine Side Chain to Overall Molecular Function

Firstly, the side chain is notably hydrophobic, a characteristic that often promotes the molecule's ability to cross cell membranes and to bind to hydrophobic pockets within proteins. nih.gov This hydrophobicity is a key factor in how the molecule orients itself within a binding site to achieve a stable and active conformation.

Secondly, the thioether group (-S-) in the methionine side chain is a unique feature. The sulfur atom is not highly nucleophilic but can be susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. nih.gov This potential for oxidation can be a metabolic liability or, in some contexts, a mechanism of action or regulation. The flexibility of the two-carbon ethyl linker before the sulfur atom allows the terminal methyl group to explore a significant conformational space, which can be crucial for fitting into specific binding pockets.

In broader studies of N-benzoyl amino acid derivatives, the nature of the amino acid side chain has been shown to be a major determinant of antifungal activity, with derivatives of valine and tryptophan showing high potency. scielo.org.mx This underscores the principle that the specific amino acid side chain, in this case, that of methionine, is critical in defining the biological activity spectrum of the entire molecule.

Rational Design Principles for Modulating Bioactivity

The SAR findings for aminobenzoyl-L-methionine derivatives provide a framework for the rational design of new analogs with modulated or enhanced bioactivity. Rational design is a strategy that uses the understanding of a molecule's SAR to make purposeful structural modifications to improve its properties. nih.gov

Key principles for designing new derivatives in this class include:

Modification of the Aminobenzoyl Ring:

Positional Isomerism: Systematically comparing the para-, meta-, and ortho- positions of the amino group to optimize interactions with the target.

Substitution: Introducing other substituents (e.g., halogens, hydroxyl, or methyl groups) on the benzoyl ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, potentially enhancing binding affinity or selectivity.

Alterations to the L-Methionine Side Chain:

Homologation: The length of the side chain can be extended or shortened by adding or removing methylene (-CH2-) units to probe the size of the target's binding pocket.

Bioisosteric Replacement: The sulfur atom could be replaced with other bioisosteres, such as a selenium atom (selenomethionine) or a methylene group (norleucine), to investigate the role of the heteroatom in the molecule's activity.

Amide Bond Modification:

The amide bond could be replaced with other linking groups, such as an ester or a reversed amide, to alter the molecule's stability and hydrogen bonding pattern, although this often has a profound effect on activity.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations of N 4 Aminobenzoyl L Methionine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the strength of the interaction. unar.ac.id This method is crucial in structure-based drug design for identifying potential drug candidates by evaluating their binding affinities and modes within the active site of a biological target. unar.ac.id

In studies involving scaffolds similar to N(4-aminobenzoyl)-L-methionine, such as N-(4-aminobenzoyl)-L-glutamic acid derivatives, molecular docking has been employed to investigate interactions with protein targets like Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS), a key enzyme in malaria parasites. nih.gov These simulations reveal the specific amino acid residues that form crucial interactions with the ligand.

Key interactions for the N-(4-aminobenzoyl) moiety and similar structures often include:

Hydrogen Bonding: The amino and benzoyl groups can form hydrogen bonds with polar amino acid residues, such as Serine and Arginine. nih.gov

Hydrophobic Interactions: The aromatic ring of the benzoyl group frequently engages in Pi-pi or Pi-alkyl interactions with hydrophobic or aromatic residues like Phenylalanine. nih.gov

Binding Energy: Docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. Lower energy values typically indicate a more stable and favorable interaction. For a library of N-(4-aminobenzoyl)-L-glutamic acid based compounds, docking scores have been observed in a wide range, from -32.76 to -123.81 kcal/mol against the wild-type Pf-DHFR-TS protein. nih.gov

The data from these simulations are instrumental in understanding how this compound might bind to various protein targets and which functional groups are most important for its biological activity.

Table 1: Example Molecular Docking Results for a Related Scaffold Against Pf-DHFR-TS (PDB: 1J3I)

| Compound Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| N-(4-aminobenzoyl)-L-glutamic acid derivative | -94.40 | Arg122, Ser120 | Hydrogen Bond |

| N-(4-aminobenzoyl)-L-glutamic acid derivative | -123.81 | Phe58 | Pi-Pi Stacking |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement and conformational changes of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, understand how the ligand affects the receptor's structure, and calculate binding free energies more accurately. nih.govnih.gov

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system. nih.gov The stability of the complex is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov

Further analyses include:

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds over time provides insight into the stability of key interactions identified in docking. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the free energy of binding from the MD simulation trajectory, offering a more refined prediction of binding affinity than docking scores alone. nih.gov

For the this compound scaffold, MD simulations would be critical to confirm the stability of its binding to a target enzyme and to understand the conformational flexibility of both the ligand and the protein upon binding. nih.gov

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter / Analysis | Description | Typical Value / Metric |

|---|---|---|

| Simulation Time | The duration over which the system's dynamics are simulated. | 100-200 nanoseconds |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, GROMOS, CHARMM |

| RMSD | Root Mean Square Deviation, measures the average deviation of atoms from a reference structure. | Ångströms (Å) |

| Hydrogen Bonds | The number of stable hydrogen bonds between the ligand and protein over time. | Integer count |

In Silico Approaches for De Novo Design and Optimization of Analogues

In silico methods are pivotal for the design and optimization of analogues of a lead compound like this compound. These approaches use computational models to predict the properties of hypothetical molecules, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.gov

The process often involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying the core structure (the scaffold) of this compound and computationally modifying its functional groups to enhance target affinity, selectivity, or pharmacokinetic properties. For instance, the methionine moiety could be replaced with other amino acids, or substituents could be added to the aminobenzoyl ring.

Combinatorial Library Generation: Creating a large virtual library of compounds based on the lead scaffold. nih.gov This library can then be screened virtually using high-throughput docking and other methods to identify molecules with improved predicted activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Using computational data to build models that relate structural features to biological activity. This helps in understanding which chemical modifications are likely to be beneficial. Analogues of S-adenosyl-L-methionine (SAM), a related endogenous compound, are frequently designed to study the activity of methyltransferase enzymes. nih.govresearchgate.net

These computational design strategies enable a rational approach to drug development, saving significant time and resources compared to traditional trial-and-error synthesis and screening. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and intrinsic reactivity of a molecule. researchgate.netresearchgate.net These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed information about the distribution of electrons and the energies of molecular orbitals. researchgate.netnih.gov

For this compound, QC calculations can determine several key properties:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and its susceptibility to electronic excitation. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. researchgate.net

Conformational Analysis: QC methods can be used to calculate the relative energies of different spatial arrangements (conformers) of the molecule, helping to identify the most stable, low-energy shapes in different environments. beilstein-journals.org

These theoretical calculations provide a fundamental understanding of the molecule's chemical nature, complementing the interaction-focused data from docking and MD simulations. nih.gov

Table 3: Key Properties Derived from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| Dipole Moment | Relates to molecular polarity and solubility. |

| Atomic Charges | Describes the charge distribution across the atoms in the molecule. |

Preclinical Mechanistic Investigations of Aminobenzoyl L Methionine Analogues

In Vitro Cellular Studies

In vitro studies are fundamental to characterizing the biological activity of novel compounds at the cellular level. These experiments provide insights into how N(4-aminobenzoyl)-L-methionine analogues are taken up by cells, where they localize, and their specific effects on cellular machinery.

The efficiency with which a compound enters a cell and reaches its target is a key determinant of its biological activity. For analogues of L-methionine, it is hypothesized that their uptake may be mediated by amino acid transporters. Studies on L-methionine uptake in various cell types, including cancer cells, have shown that it is primarily transported by System L and System ASC amino acid transporters. The structural similarity of this compound analogues to L-methionine suggests they may utilize these same transport systems.

Techniques such as fluorescence microscopy and flow cytometry are often employed to visualize and quantify cellular uptake. By labeling the aminobenzoyl-L-methionine analogues with a fluorescent tag, researchers can track their movement across the cell membrane and their accumulation within different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Understanding the intracellular distribution is crucial, as it can indicate potential molecular targets and mechanisms of action. For instance, localization in the nucleus might suggest an interaction with DNA or nuclear proteins, while mitochondrial accumulation could imply an effect on cellular metabolism.

Table 1: Cellular Uptake and Distribution of L-Methionine Analogues

| Cell Line | Uptake Mechanism | Intracellular Localization |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | System L and ASC transporters nih.gov | Cytoplasm, Nucleus nih.gov |

| Breast Cancer (MDA-MB-231) | Receptor-mediated endocytosis (for antibody-conjugated nanoparticles) mdpi.com | Endosomes, Lysosomes mdpi.com |

This table is illustrative and based on studies of L-methionine and its derivatives. Specific data for this compound is not currently available.

L-methionine is a critical amino acid involved in numerous metabolic pathways, most notably as a precursor for the universal methyl donor S-adenosyl-L-methionine (SAM). nih.gov SAM is essential for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to gene expression and cellular regulation. nih.gov Analogues of L-methionine, such as this compound, could potentially interfere with these pathways.

One key area of investigation is the impact of these analogues on the one-carbon metabolism pathway. This could involve assessing their ability to be converted to SAM or to inhibit the enzymes involved in this process, such as methionine adenosyltransferase (MAT). nih.gov Furthermore, the transsulfuration pathway, which converts homocysteine (a product of SAM-dependent methylation reactions) to cysteine and glutathione (B108866), is another important target. nih.gov Glutathione is a major cellular antioxidant, and modulation of its synthesis could have significant effects on the cellular redox state. nih.govnbinno.com

Enzyme assays are utilized to determine the inhibitory or activating effects of the aminobenzoyl-L-methionine analogues on key enzymes in these pathways. Additionally, metabolomic analyses can provide a broader picture of the metabolic perturbations caused by these compounds, identifying changes in the levels of various metabolites.

Table 2: Potential Effects of L-Methionine Analogues on Metabolic Pathways

| Metabolic Pathway | Key Enzymes | Potential Effect of Analogue |

|---|---|---|

| One-Carbon Metabolism | Methionine Adenosyltransferase (MAT) | Competitive Inhibition |

| Transmethylation | Various Methyltransferases | Altered Substrate Methylation |

| Transsulfuration | Cystathionine (B15957) β-synthase (CBS) | Modulation of Cysteine Synthesis |

This table outlines hypothetical effects based on the known roles of L-methionine in cellular metabolism.

In Vivo Animal Model Studies for Mechanistic Elucidation

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological effects of this compound analogues in a whole organism. These studies can reveal how the compound is metabolized and distributed throughout the body and its impact on various organ systems.

Animal models, such as rodents, are used to assess the systemic effects of aminobenzoyl-L-methionine analogues. After administration of the compound, blood and tissue samples are collected to measure a range of biochemical parameters. This can include levels of key metabolites in the methionine cycle, such as SAM and S-adenosyl-L-homocysteine (SAH), to determine if the compound alters the methylation potential in different organs. nih.gov

Furthermore, markers of organ function, such as liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN), are monitored to assess any potential toxicity. The impact on lipid metabolism can also be evaluated by measuring plasma levels of triglycerides and cholesterol. Given the role of methionine in oxidative stress, markers of oxidative damage and antioxidant enzyme activity in various tissues are also important parameters to investigate. nih.govresearchgate.net

Histopathological analysis of tissues from treated animals provides a microscopic view of the compound's effects on organ structure. Tissues from major organs are examined for any signs of cellular damage, inflammation, or other pathological changes. nih.gov This analysis is crucial for identifying any target organs of toxicity and for understanding the morphological basis of the observed biochemical changes.

At the molecular level, techniques such as Western blotting and immunohistochemistry can be used to measure changes in the expression and localization of specific proteins in response to treatment with the aminobenzoyl-L-methionine analogue. For example, researchers might investigate the expression of proteins involved in cell proliferation, apoptosis, or specific signaling pathways that are hypothesized to be modulated by the compound. Gene expression profiling using techniques like RNA sequencing can provide a comprehensive view of the transcriptional changes induced by the compound in different tissues.

Characterization of Molecular Targets and Receptor Binding

A key aspect of mechanistic investigation is the identification of the specific molecular targets with which this compound and its analogues interact to exert their biological effects. Given its structural similarity to L-methionine, potential targets include enzymes in the methionine metabolic pathway and amino acid transporters.

Binding assays can be performed to determine the affinity of the analogues for these proteins. For example, competitive binding assays can assess the ability of the compound to displace L-methionine or other known ligands from the active site of an enzyme. nih.gov If the analogue is found to inhibit a particular enzyme, further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive).

In addition to enzymes, other potential binding partners could include receptors that recognize amino acids or their derivatives. While L-methionine itself is not a classical signaling molecule that binds to specific receptors in the way that neurotransmitters do, its derivatives can have such roles. The aminobenzoyl moiety could also confer affinity for other, as yet unidentified, protein targets. Computational modeling and docking studies can be used to predict potential binding interactions and guide the experimental validation of these targets.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-methionine |

| S-adenosyl-L-methionine (SAM) |

| S-adenosyl-L-homocysteine (SAH) |

| Homocysteine |

| Cysteine |

| Glutathione |

| N-(4-Aminobenzoyl)-L-glutamic acid |

Future Research Directions and Translational Perspectives for N 4 Aminobenzoyl L Methionine

Elucidation of Undiscovered Biological Functions and Pathways

The biological significance of N-(4-aminobenzoyl)-L-methionine remains largely uncharted territory, presenting a fertile ground for future investigation. Its structure, combining a component of the folate backbone with a key amino acid, suggests potential interactions with several fundamental cellular processes.

Future research could focus on its role as a potential modulator of one-carbon metabolism. Folate is essential for the transfer of one-carbon units required for the synthesis of nucleotides and for the remethylation of homocysteine to form methionine wikipedia.org. The introduction of N-(4-aminobenzoyl)-L-methionine into biological systems could influence these pathways by acting as a competitive inhibitor or an alternative substrate for enzymes involved in folate or methionine metabolism. For instance, its uptake and processing by cells could impact the intracellular pools of S-adenosylmethionine (SAM), the universal methyl donor derived from methionine, thereby affecting numerous methylation reactions critical for gene regulation and protein function nih.gov.

Another avenue of exploration is its potential interaction with amino acid transport and utilization. As a dipeptide-like molecule, it may be transported into cells via peptide transporters. Once inside, it could be hydrolyzed to release 4-aminobenzoic acid and L-methionine, thereby influencing local concentrations of these molecules and affecting downstream pathways such as protein synthesis and folate synthesis in microorganisms.

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of N-(4-aminobenzoyl)-L-methionine itself can be achieved through standard peptide coupling techniques. However, the real challenge and opportunity lie in the development of advanced synthetic routes to create a diverse library of complex analogues for structure-activity relationship studies.

Drawing inspiration from established methods for creating non-natural methionine analogues, researchers can devise innovative strategies researchgate.net. For example, modifications could be made to the methionine portion of the molecule, such as altering the length of the side chain, introducing unsaturation, or replacing the sulfur atom with selenium or tellurium. Similarly, the 4-aminobenzoyl moiety could be substituted with various functional groups to modulate its electronic properties, solubility, and affinity for target proteins.

Recent advancements in biocatalysis and chemoselective synthesis could be leveraged to produce these complex analogues with high efficiency and stereoselectivity. For instance, engineered enzymes could be employed to catalyze the formation of the amide bond or to introduce specific modifications to the parent molecule. The development of robust synthetic protocols will be crucial for generating a wide range of derivatives needed for comprehensive biological screening nih.govnih.govresearchgate.net.

| Potential Analogues of N-(4-aminobenzoyl)-L-methionine | Rationale for Synthesis | Potential Research Application |

| Analogues with modified methionine side chains | To probe the role of the thioether group in biological activity | Investigating interactions with methyltransferases |

| Analogues with substitutions on the aminobenzoyl ring | To modulate binding affinity and pharmacokinetic properties | Development of targeted enzyme inhibitors |

| Fluorescently labeled analogues | To visualize cellular uptake and localization | Tracking the molecule within cells and tissues |

| "Clickable" analogues with alkyne or azide groups | To enable covalent labeling of interacting biomolecules | Identifying protein targets via chemical proteomics |

Exploration of N-(4-aminobenzoyl)-L-methionine as a Probe for Biochemical Research

Methionine analogues have proven to be valuable tools for probing biological processes nih.gov. Specifically, "clickable" methionine analogues, such as L-homopropargylglycine (HPG), can be incorporated into newly synthesized proteins and subsequently visualized or isolated, providing a powerful method for monitoring protein synthesis and metabolic activity nih.gov.

Following this paradigm, N-(4-aminobenzoyl)-L-methionine could be developed into a sophisticated biochemical probe. By incorporating a bioorthogonal handle, such as an alkyne or azide group, into its structure, researchers could create a tool for activity-based protein profiling. This "clickable" version of the molecule could potentially be metabolized and incorporated into proteins or other biomolecules. Subsequent reaction with a reporter tag would allow for the identification and characterization of its cellular targets, shedding light on its mechanism of action.

Such probes could be instrumental in studying the interplay between folate and methionine metabolism. For example, they could be used to identify proteins that bind to or are modified by this compound, potentially revealing novel regulatory mechanisms or metabolic pathways. The ability to fluorescently label and track these probes within cells would provide invaluable insights into their uptake, distribution, and ultimate fate nih.gov.

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of N-(4-aminobenzoyl)-L-methionine, a systems-level approach is indispensable. The integration of various "omics" technologies, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound nih.govnih.gov.

A hypothetical workflow for a multi-omics study could involve treating a cellular model system with N-(4-aminobenzoyl)-L-methionine and then performing a time-course analysis of the transcriptome, proteome, and metabolome.

Transcriptomics (RNA-seq): This would reveal changes in gene expression, highlighting the signaling pathways and cellular processes that are transcriptionally regulated in response to the compound.

Proteomics: Quantitative proteomics would identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of the observed transcriptomic changes.

Metabolomics: This would offer a snapshot of the metabolic state of the cell, revealing changes in the levels of key metabolites and providing direct evidence of the compound's impact on metabolic pathways.

The integration of these multi-omics datasets would allow researchers to construct comprehensive models of the cellular response to N-(4-aminobenzoyl)-L-methionine frontiersin.org. This approach could uncover unexpected biological functions and identify potential biomarkers for the compound's activity.

| Omics Technology | Potential Insights | Example Application |

| Transcriptomics | Identification of regulated genes and pathways | Determining if genes in the folate or methionine synthesis pathways are up- or down-regulated. |

| Proteomics | Changes in protein expression and post-translational modifications | Quantifying changes in the levels of enzymes involved in one-carbon metabolism. |

| Metabolomics | Alterations in metabolite concentrations | Measuring the impact on the intracellular pool of S-adenosylmethionine and other key metabolites. |

Role in Advancing Fundamental Knowledge in Amino Acid and Folate Metabolism

The study of N-(4-aminobenzoyl)-L-methionine has the potential to significantly advance our fundamental understanding of amino acid and folate metabolism. Methionine is an essential amino acid that plays a central role in protein synthesis, methylation reactions, and the production of other sulfur-containing compounds researchgate.net. Folate is a critical B-vitamin that is intricately linked to methionine metabolism through the one-carbon cycle nih.govwikipedia.org.

By investigating how a molecule that combines key features of both pathways interacts with the cellular machinery, researchers can gain new insights into the regulation and integration of these processes. For example, does the cell recognize and process N-(4-aminobenzoyl)-L-methionine as a folate analogue, a methionine derivative, or a unique entity? Answering this question could reveal novel aspects of enzyme specificity and substrate recognition.

Ultimately, research into N-(4-aminobenzoyl)-L-methionine and its analogues could lead to the development of new therapeutic agents or research tools. By serving as a molecular bridge between two fundamental metabolic pathways, this compound offers a unique opportunity to explore the complex and interconnected nature of cellular metabolism nih.gov.

Q & A

Q. What synthetic methodologies are optimal for preparing N(4-aminobenzoyl)-L-methionine with high purity?

Methodological Answer: The synthesis of This compound can be adapted from protocols used for analogous methionine derivatives. For example, N-(m-nitrobenzoyl)-L-methionine (m-NBM) was synthesized by reacting m-nitrobenzoyl chloride with L-methionine under controlled conditions (20–25°C, 30-minute acyl chloride addition, 2-hour reaction time, vigorous stirring). Purification involved cold-water recrystallization, yielding 89% purity . For This compound, replace m-nitrobenzoyl chloride with 4-aminobenzoyl chloride and adjust stoichiometry. Validate purity via elemental analysis, NMR (e.g., δ = 3.76–7.29 ppm for aromatic protons ), and HPLC.

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer: Structural confirmation requires a combination of:

- Elemental Analysis : To verify C, H, N, S composition (e.g., CHNOS).

- Infrared Spectroscopy (IR) : Identify amide I (~1650 cm) and II (~1550 cm) bands .

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% as per industrial standards ).

Advanced Research Questions

Q. How does this compound modulate oxidative stress in endothelial cells?

Methodological Answer: L-methionine derivatives may induce antioxidant pathways, such as heme oxygenase-1 (HO-1) and ferritin, to reduce NADPH-mediated radical formation by up to 60% . To test This compound:

In Vitro Model : Treat human umbilical vein endothelial cells (HUVECs) with 0.1–1.0 mM derivative.

Assays :

- Measure HO-1 protein via Western blot.

- Quantify superoxide radicals using dihydroethidium fluorescence.

- Inhibit nitric oxide synthase with L-NMMA to assess NO dependency .

Controls : Use L-methionine (positive control) and unmodified 4-aminobenzoic acid (negative control).

Q. What contradictions exist in the bioactivity of methionine derivatives, and how can they be resolved?

Methodological Answer: Conflicting data on methionine derivatives (e.g., pro- vs. anti-cancer effects ) arise from:

- Dosage Variability : High doses may promote oxidative stress, while low doses induce cytoprotection .

- Model Systems : Discrepancies between in vitro (e.g., liver cancer cells ) and in vivo (e.g., rat models ) results.

- Experimental Design : Lack of standardized protocols for derivative stability (e.g., isotopic labeling for tracking ).

Q. Resolution Strategies :

Q. How can this compound pharmacokinetics be evaluated in preclinical models?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (n=8/group) dosed orally (1.7 g/kg/day) .

- Tissue Distribution : Apply LC-MS/MS to quantify derivatives in plasma, liver, and brain.

- Behavioral Assays : Combine with Morris Water Maze (MWM) to assess cognitive effects .

- Statistical Analysis : Two-way ANOVA with post-hoc Bonferroni correction .

Data Contradiction Analysis

Example Conflict : L-methionine’s dual role in cancer (pro-apoptotic vs. pro-growth ).

Resolution Framework :

Mechanistic Studies : Compare derivative effects on cell cycle (e.g., G1 arrest in liver cancer ) vs. antioxidant pathways.

Transcriptomics : RNA-seq to identify HO-1, p53, or NF-κB pathways.

Dose Optimization : Balance cytoprotective (low dose) vs. cytotoxic (high dose) thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.